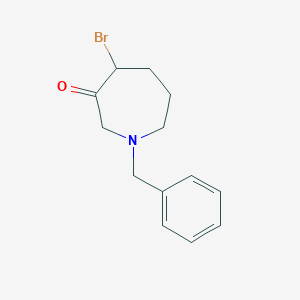

1-Benzyl-4-bromo-azepan-3-one

Description

1-Benzyl-4-bromo-azepan-3-one is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring with a ketone group at position 3, a bromine substituent at position 4, and a benzyl group at position 1. Its molecular formula is C₁₃H₁₆BrNO (molecular weight: 282.18 g/mol).

Its reactivity is likely influenced by the azepanone scaffold, which balances ring strain and conformational flexibility compared to smaller or larger cyclic ketones .

Properties

Molecular Formula |

C13H16BrNO |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

1-benzyl-4-bromoazepan-3-one |

InChI |

InChI=1S/C13H16BrNO/c14-12-7-4-8-15(10-13(12)16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

DKDWYSSSCHORRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)CN(C1)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Ring Size and Substituent Effects

(a) 1-Benzyl-4-bromopiperidin-3-one (C₁₂H₁₄BrNO)

- Structure: Six-membered piperidinone ring with benzyl (position 1) and bromine (position 4).

- Key Differences: Ring Size: The piperidinone’s six-membered ring reduces conformational flexibility compared to the azepanone’s seven-membered ring. This may lower steric hindrance in reactions involving the ketone group. Molecular Weight: 268.15 g/mol (vs. 282.18 g/mol for the azepanone), impacting density and solubility.

- Applications : Used as a synthetic intermediate in medicinal chemistry, particularly for alkaloid derivatives .

(b) 1-(Benzyloxy)-4-bromobenzene (C₁₃H₁₁BrO)

- Structure : Aromatic benzene ring with benzyloxy (position 1) and bromine (position 4).

- Key Differences: Scaffold: Lacks a nitrogen atom and ketone group, making it less reactive in nucleophilic additions. Polarity: Reduced polarity due to the absence of a carbonyl group, leading to higher solubility in non-polar solvents.

- Applications : Intermediate in organic synthesis, particularly for coupling reactions .

(c) Fluazolate (C₁₇H₁₃BrClF₃N₂O₂)

- Structure : Pyrazole and benzoate esters with bromine and trifluoromethyl substituents.

- Key Differences: Functional Groups: Contains ester and pyrazole moieties, enabling herbicidal activity. Bromine Position: Bromine at the pyrazole ring (vs. azepanone), altering electronic effects.

- Applications : Herbicide targeting broadleaf weeds .

Physicochemical and Reactivity Comparison

| Parameter | 1-Benzyl-4-bromo-azepan-3-one | 1-Benzyl-4-bromopiperidin-3-one | Fluazolate |

|---|---|---|---|

| Molecular Weight (g/mol) | 282.18 | 268.15 | 471.65 |

| Ring Size | 7-membered (azepane) | 6-membered (piperidine) | Non-cyclic (ester/pyrazole) |

| Key Functional Groups | Ketone, Br, Benzyl | Ketone, Br, Benzyl | Ester, Br, CF₃, Pyrazole |

| Polarity | Moderate (ketone) | Moderate (ketone) | Low (ester/aromatic) |

| Theoretical Reactivity | High (azepanone strain + Br) | Moderate (less ring strain) | High (electrophilic Br) |

- However, the piperidinone’s smaller ring may facilitate faster reaction kinetics due to lower steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.